Ro 04-6790

Vue d'ensemble

Description

Ro 04-6790 est un composé développé par Hoffmann–La Roche, principalement utilisé dans la recherche scientifique. Il s'agit d'un antagoniste récepteur puissant et sélectif pour le sous-type de récepteur de la sérotonine 5-HT6, avec peu ou pas d'affinité pour les autres récepteurs . Ce composé a montré des effets nootropiques chez les animaux et a été utilisé pour réduire l'amnésie produite par des médicaments altérant la mémoire .

Analyse Des Réactions Chimiques

Ro 04-6790 subit différents types de réactions chimiques, notamment :

Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels présents dans le composé, modifiant potentiellement son activité.

Substitution : Les réactifs couramment utilisés dans ces réactions comprennent les halogènes et les nucléophiles, conduisant à la formation de différents dérivés de this compound.

Hydrolyse : Cette réaction peut décomposer le composé en ses composants sous des conditions acides ou basiques.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence pour étudier le récepteur 5-HT6 et ses interactions avec d'autres molécules.

Biologie : Employé dans des expériences pour comprendre le rôle du récepteur 5-HT6 dans divers processus biologiques.

Médecine : Investigué pour ses effets thérapeutiques potentiels dans le traitement des troubles cognitifs et des déficits de mémoire.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur 5-HT6.

Mécanisme d'action

This compound agit comme un antagoniste puissant et sélectif du sous-type de récepteur de la sérotonine 5-HT6. Il se lie à ce récepteur et inhibe son activité, ce qui entraîne divers effets physiologiques. Les cibles moléculaires et les voies impliquées comprennent la modulation de la libération de neurotransmetteurs et la régulation des fonctions cognitives .

Applications De Recherche Scientifique

Ro 04-6790 is a compound developed by Hoffmann-La Roche with applications in scientific research. It functions as a potent and selective 5-HT6 receptor antagonist . Research suggests this compound may improve cognition .

Scientific Research Applications

This compound has been investigated for its potential in enhancing cognitive functions and its effects on various behavioral and physiological processes. Studies have explored its interaction with the 5-HT6 receptor and its impact on memory, conditioning, and other neurological functions.

Cognitive Enhancement

This compound has shown promise as a target for improving cognition . As a 5-HT6 receptor antagonist, it improved retention in the Morris water maze task and reversed scopolamine-induced deficits in certain memory tasks . However, some studies indicate that the pro-cognitive effects of this compound can be inconsistent, depending on the behavioral test variant used .

Behavioral Effects

Research has explored the impact of this compound on various behaviors:

- Conditioning : One study found that this compound had no effect on trace and contextual conditioning in rats .

- Novel Object Recognition : Studies have shown that 5-HT6 receptor antagonists like this compound can increase novel object recognition in rats .

- Locomotor Activity : this compound's effect on locomotor activity has also been examined in rats .

Anticoagulant Activity

This compound has been studied in the rat MEST test for its anticonvulsant properties . Additionally, some research explores the broader application of peptides with anticoagulant properties .

Receptor Binding

This compound has been characterized in vitro as a potent and selective 5-HT6 receptor antagonist at rat and human recombinant 5-HT6 receptors . It has been used in competition binding analyses to study its interaction with 5-HT6 receptors .

Ligand Efficacy

Studies suggest this compound acts as an inverse agonist/antagonist at the 5-HT6 receptor . It has been compared with other 5-HT6 receptor ligands like E-6801 and E-6837 to analyze their efficacy using cAMP-mediated pathways .

Experiment 1: Trace Conditioning

In one experiment, this compound (at doses of 5 and 10 mg/kg) was administered to adult male Wistar rats to assess its effect on trace and contextual conditioning. The drug was injected 20 minutes before the conditioning stages. Results indicated that this compound had no significant impact on either trace or contextual conditioning .

Experiment 2: Recognition Memory

Another experiment evaluated the effect of this compound on recognition memory. The drug or saline was injected 20 minutes before an acclimatization session. During the sample phase, rats explored two identical objects for 3 minutes. After a 4-hour delay, each rat was returned to the arena with a novel object and a copy of the old object. The exploration time was recorded. This study aimed to measure the impact of this compound on the exploration of novel objects .

Attenuation of Behavioral Effects

Mécanisme D'action

Ro 04-6790 acts as a potent and selective antagonist for the 5-HT6 serotonin receptor subtype. It binds to this receptor and inhibits its activity, leading to various physiological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of cognitive functions .

Comparaison Avec Des Composés Similaires

Ro 04-6790 est comparé à d'autres composés similaires, tels que Ro 63-0563, qui agit également comme un antagoniste sélectif du récepteur 5-HT6 . L'unicité de this compound réside dans sa haute sélectivité et sa puissance pour le récepteur 5-HT6, ce qui en fait un outil précieux pour la recherche scientifique. D'autres composés similaires incluent SB-271046 et E-6801, qui ont été étudiés pour leurs effets sur les fonctions cognitives et l'amélioration de la mémoire .

Méthodes De Préparation

La synthèse de Ro 04-6790 implique la réaction du 4-amino-N-[2,6-bis(méthylamino)-4-pyrimidinyl]-benzènesulfonamide avec divers réactifs dans des conditions spécifiques . Les voies de synthèse détaillées et les méthodes de production industrielle ne sont pas facilement disponibles dans le domaine public, mais on sait que le composé est synthétisé par une série de réactions chimiques impliquant la formation du cycle pyrimidine et la liaison sulfonamide subséquente .

Activité Biologique

Ro 04-6790 is a selective antagonist of the serotonin 5-HT6 receptor, developed by Hoffmann–La Roche. This compound has garnered attention for its potential cognitive-enhancing properties and its role in various neurological studies. This article reviews the biological activity of this compound, summarizing key findings from research studies, including its receptor binding characteristics, effects on cognitive functions, and implications for therapeutic applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 202466-68-0 |

| Molecular Formula | C₁₂H₁₆N₆O₂S |

| Molecular Weight | 308.36 g/mol |

| pKi (Rat) | 7.26 |

| pKi (Human) | 7.35 |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 595.8 ± 60.0 °C at 760 mmHg |

| Flash Point | 314.1 ± 32.9 °C |

This compound exhibits a high degree of selectivity for the 5-HT6 receptor, with over a 100-fold preference compared to other receptors, indicating minimal off-target effects .

This compound functions primarily as a competitive antagonist at the serotonin 5-HT6 receptor. This receptor is implicated in various cognitive processes, including learning and memory. The blockade of the 5-HT6 receptor is believed to enhance neurotransmitter release, particularly acetylcholine (ACh), which plays a critical role in cognitive functions .

Animal Models

Multiple studies have investigated the effects of this compound on cognition in animal models, particularly using Wistar rats:

-

Trace Conditioning and Recognition Memory :

- In a study assessing trace conditioning and recognition memory, this compound was administered at doses of 5 and 10 mg/kg. The results indicated no significant enhancement in cognitive performance in trace conditioning tasks .

- However, it did show potential improvements in recognition memory under specific conditions, suggesting that its effects may vary based on the behavioral paradigms employed .

- Age-related Cognitive Dysfunction :

- Morris Water Maze :

Implications for Therapeutic Use

The findings surrounding this compound's biological activity suggest its potential as a therapeutic agent for cognitive enhancement in conditions such as Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits. Its selective action at the 5-HT6 receptor may provide a targeted approach to improving cognitive function without significant side effects associated with non-selective agents.

Propriétés

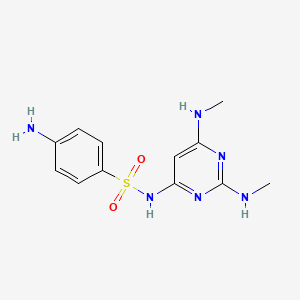

IUPAC Name |

4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O2S/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELFWSXQTXRMAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017998 | |

| Record name | 4-Amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202466-68-0 | |

| Record name | 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202466-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ro-04-6790 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU78RAR5ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.